6-Aminohexan-2-one

Description

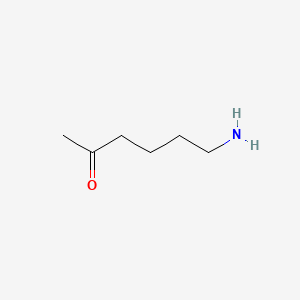

6-Aminohexan-2-one (hypothetical IUPAC name) is a six-carbon aliphatic compound featuring an amino (-NH₂) group at position 6 and a ketone (-C=O) group at position 2. For instance, 6-Aminohexanoic acid (NH₂CH₂(CH₂)₄COOH), a related compound with a terminal carboxylic acid group, has a molecular weight of 131.17 g/mol and a melting point of 204–206°C . Such comparisons highlight the importance of functional groups in dictating reactivity and utility.

Properties

CAS No. |

26342-06-3 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

6-aminohexan-2-one |

InChI |

InChI=1S/C6H13NO/c1-6(8)4-2-3-5-7/h2-5,7H2,1H3 |

InChI Key |

HDLUVUAAPJKOBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Hexan-2-one Derivatives

One of the most common approaches involves the reductive amination of hexan-2-one derivatives. This process typically proceeds by reacting a suitable ketone precursor with ammonia or primary amines, followed by reduction:

- Reaction Conditions:

- Reactants: Hexan-2-one derivatives, ammonia

- Catalyst: Hydrogen gas with a metal catalyst such as palladium or Raney nickel

- Temperature: Elevated (around 80–120°C)

- Pressure: Moderate to high hydrogen pressure (1–10 MPa)

Note: This method offers high selectivity and yield, especially when optimized for specific substrates.

Nucleophilic Substitution of Hexan-2-one with Amine Precursors

Another route involves nucleophilic substitution reactions where hexan-2-one or its derivatives are reacted with aminoalkyl compounds under basic conditions, followed by purification.

Preparation from Cyclohexane Derivatives (Biotechnological Routes)

Recent advances include biotechnological methods where microbial strains are engineered to convert cyclohexane or cyclohexanol into aminohexanone derivatives:

- Method Overview:

- Conversion of cyclohexane to cyclohexanol

- Oxidation to hexanone

- Enzymatic amination to introduce amino groups

This environmentally friendly approach is still under research but shows promise for large-scale production.

Chemical Synthesis from L-Amino Acid Precursors

Based on patent literature, a notable method involves synthesizing 6-Aminohexan-2-one from amino acid derivatives:

From L-Aminoadipic Acid

-

- L-Aminoadipic acid reacts with reagents like 9-fluorenylmethyl-N-succinimidyl carbonate to form protected intermediates.

- Subsequent steps involve oxidation, deprotection, and functional group modifications to yield the aminohexanone.

-

- High yield (~93%) and suitable for scale-up

- Utilizes readily available raw materials

Reference: This method is detailed in a patent describing the synthesis of (S)-2,6-diamino-5-oxohexanoic acid, which shares intermediates with aminohexanone synthesis.

Reaction Data and Comparative Analysis

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Reductive amination | Hexan-2-one derivatives | Ammonia, H₂, Pd catalyst | 80–120°C, 1–10 MPa H₂ | 70–85% | High selectivity, scalable |

| Nucleophilic substitution | Hexan-2-one + aminoalkyl compounds | Base, heat | 100–150°C | Variable | Suitable for specific derivatives |

| Biotechnological | Cyclohexane derivatives | Microbial enzymes | Mild, aqueous | Experimental | Environmentally friendly |

| Patent route | L-Aminoadipic acid | Various reagents | Multi-step, controlled | 93% | Suitable for large-scale synthesis |

Analytical Characterization

Standard techniques for verifying purity and structure include:

- NMR Spectroscopy: Confirm amino and hydroxyl groups

- Mass Spectrometry: Molecular weight verification

- Infrared Spectroscopy: Functional group analysis

- Chromatography (HPLC, GC): Purity assessment

Chemical Reactions Analysis

Types of Reactions

6-Aminohexan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hexanoic acid or hexanone derivatives.

Reduction: Formation of hexanol derivatives.

Substitution: Formation of N-substituted hexan-2-one derivatives.

Scientific Research Applications

6-Aminohexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-aminohexan-2-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This interaction can inhibit or activate enzymatic activity, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Aminohexanoic Acid Structure: Terminal amino (-NH₂) and carboxylic acid (-COOH) groups. Molecular Weight: 131.17 g/mol . Applications: Used in biochemical research and as a precursor in polymer synthesis (e.g., nylon-6) . Synthesis: Produced via one-pot microbial synthesis from cyclohexane using mixed-species cultures .

6-Chlorohexan-2-one Structure: Ketone (-C=O) at position 2 and chlorine (-Cl) at position 4. Molecular Weight: Not explicitly stated, but structurally similar to 6-Aminohexan-2-one. Applications: Intermediate in pharmaceutical chemistry (e.g., synthesis of boronic acid derivatives) .

6-Acrylamidohexanoic Acid Structure: Acrylamide (-CH₂CH₂CONH₂) and carboxylic acid (-COOH) groups. CAS Number: 20766-85-2 . Applications: Used in polymer chemistry and biomedical research due to its reactive double bond .

Physicochemical Properties

Biological Activity

Overview

6-Aminohexan-2-one, with the molecular formula C6H13NO, is an organic compound that plays a significant role in various biological and chemical applications. Its structure features both an amino group and a ketone, allowing it to participate in diverse chemical reactions and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

| Property | Value |

|---|---|

| CAS Number | 26342-06-3 |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | HDLUVUAAPJKOBQ-UHFFFAOYSA-N |

This compound interacts with proteins and enzymes through its amino group, forming hydrogen bonds and ionic interactions that can either inhibit or activate enzymatic activity. This dual functionality is crucial for its role in biochemical processes, particularly in enzyme mechanisms and protein interactions.

Interaction with Enzymes

The compound has been noted for its ability to stabilize enzyme complexes, which is essential for studying enzyme mechanisms. For instance, it can influence the fibrinolytic system by mimicking lysine residues that bind to plasminogen and plasmin, thus affecting clot dissolution processes .

Biological Applications

- Enzyme Mechanisms : this compound is utilized in research to investigate enzyme mechanisms due to its ability to form stable complexes with various proteins.

- Drug Development : Ongoing studies are exploring its potential as a building block for synthesizing antiviral and anticancer agents.

- Industrial Uses : The compound is also used in the production of polymers and resins, contributing to the mechanical properties and stability of final products.

Case Studies

Several studies have demonstrated the biological effects of this compound and its derivatives:

- Antifibrinolytic Activity : Research indicates that derivatives of this compound exhibit significant antifibrinolytic activity, with IC50 values indicating their potency in inhibiting fibrin degradation processes .

| Compound | Antifibrinolytic Activity IC50 (mM) |

|---|---|

| EACA | 0.2 |

| H-EACA-NLeu-OH | <0.02 |

| HCl × H-EACA-Leu-OH | 0.08 |

- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7, indicating potential for therapeutic applications .

Synthesis Methods

This compound can be synthesized through several methods:

- Catalytic Reaction : A common method involves reacting 1,6-hexanediol with ammonia in the presence of calcium carbonate at high temperatures (270-290°C) and pressures (150-180 MPa) to yield the compound.

Q & A

Q. What are the established synthetic routes for 6-Aminohexan-2-one, and how can reproducibility be ensured?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with precursor compounds like tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate, followed by functional group transformations (e.g., boronation or amination). Reproducibility requires strict adherence to stoichiometric ratios, temperature control, and catalyst selection. Detailed protocols, including reaction times and purification steps (e.g., column chromatography), should follow standardized reporting guidelines for experimental methods .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra to verify amine and ketone groups.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify characteristic N-H and C=O stretches.

Ensure raw data and processing parameters (e.g., solvent suppression in NMR) are documented for peer validation .

Q. What are the recommended conditions for assessing the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct pH-dependent stability studies using buffered solutions (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC or UV-Vis spectroscopy at regular intervals. For long-term stability, store samples at -20°C under inert gas, referencing storage guidelines for structurally similar amino ketones .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer : Design dose-response experiments in cell-based models (e.g., enzyme inhibition assays or cytotoxicity screens). Include positive and negative controls, and validate results with triplicate measurements. Statistical analysis (e.g., ANOVA) should address variability, as outlined in best practices for biochemical assays .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm). Calibrate with standard solutions and validate linearity, LOD, and LOQ. For trace analysis, consider LC-MS with selective ion monitoring (SIM) to enhance sensitivity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Perform comparative analysis using density functional theory (DFT) to simulate NMR chemical shifts. Cross-validate with experimental data by adjusting solvent and temperature parameters. If discrepancies persist, consider alternative conformers or tautomeric forms, and report uncertainties in the discussion section .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic studies under varying pressure and temperature conditions can refine reaction efficiency .

Q. How should researchers design experiments to probe the compound’s reactivity in cross-coupling reactions?

Q. What methodologies address discrepancies in bioactivity data across different cell lines?

Q. How can thermal degradation pathways of this compound be elucidated?

- Methodological Answer :

Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile degradation products. Isolate non-volatile residues via preparative TLC and characterize using high-resolution MS. Compare degradation kinetics under oxidative vs. inert atmospheres .

Data Presentation Guidelines

- Tables : Include reaction conditions (temperature, solvent, yield) and spectral assignments (δ values, coupling constants) in standardized formats. For reproducibility, align with IUPAC nomenclature and journal-specific requirements .

- Figures : Use line graphs for kinetic data and bar charts for comparative bioactivity. Annotate spectra with peak assignments and noise thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.